molecular formula C7H12F2 B3152705 1,1-Difluoro-4-methylcyclohexane CAS No. 74185-74-3

1,1-Difluoro-4-methylcyclohexane

Cat. No.: B3152705
CAS No.: 74185-74-3
M. Wt: 134.17 g/mol
InChI Key: WQNDAVGXCMQSSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Difluoro-4-methylcyclohexane is an organic compound with the molecular formula C7H12F2. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a cyclohexane ring.

Preparation Methods

The synthesis of 1,1-Difluoro-4-methylcyclohexane can be achieved through several methods. One common approach involves the fluorination of 4-methylcyclohexanol using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, yielding the desired difluorinated product . Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis while maintaining high purity and yield .

Chemical Reactions Analysis

1,1-Difluoro-4-methylcyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include alkyl halides and organometallic compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of this compound can lead to the formation of cyclohexane derivatives with fewer fluorine atoms.

Scientific Research Applications

1,1-Difluoro-4-methylcyclohexane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.

    Medicine: Research is ongoing to explore the use of this compound in drug development, particularly in the design of fluorinated analogs of existing drugs to improve their efficacy and safety profiles.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-4-methylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and specificity. Fluorinated compounds often exhibit unique pharmacokinetic and pharmacodynamic profiles, which can be attributed to the strong electronegativity and small size of fluorine atoms .

Comparison with Similar Compounds

1,1-Difluoro-4-methylcyclohexane can be compared with other fluorinated cycloalkanes, such as:

Properties

IUPAC Name

1,1-difluoro-4-methylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2/c1-6-2-4-7(8,9)5-3-6/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNDAVGXCMQSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302225
Record name 1,1-Difluoro-4-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74185-74-3
Record name 1,1-Difluoro-4-methylcyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74185-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Difluoro-4-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Difluoro-4-methylcyclohexane
Reactant of Route 2
1,1-Difluoro-4-methylcyclohexane
Reactant of Route 3
Reactant of Route 3
1,1-Difluoro-4-methylcyclohexane
Reactant of Route 4
1,1-Difluoro-4-methylcyclohexane
Reactant of Route 5
1,1-Difluoro-4-methylcyclohexane
Reactant of Route 6
1,1-Difluoro-4-methylcyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.